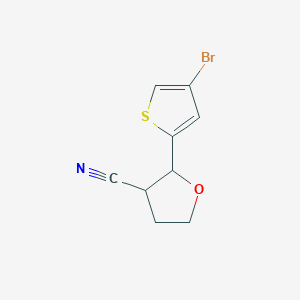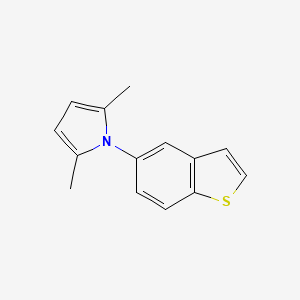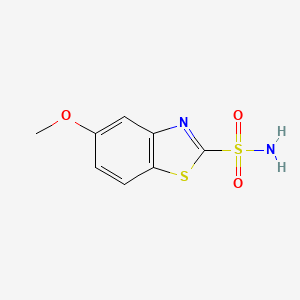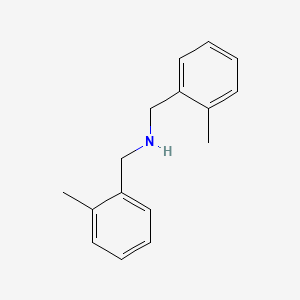
Bis-(2-methyl-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(2-methyl-benzyl)-amine: is an organic compound characterized by the presence of two 2-methylbenzyl groups attached to a central amine nitrogen atom. This compound is part of the broader class of benzylic amines, which are known for their versatile reactivity and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2-methyl-benzyl)-amine typically involves the reaction of 2-methylbenzyl chloride with ammonia or a primary amine under basic conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This method ensures higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis-(2-methyl-benzyl)-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Halides, alkoxides, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis-(2-methyl-benzyl)-amine is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry: The compound is utilized in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which Bis-(2-methyl-benzyl)-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- Bis(4-methylbenzyl)amine
- Bis(3-methylbenzyl)amine
- Bis(2-chlorobenzyl)amine
Comparison: Bis-(2-methyl-benzyl)-amine is unique due to the presence of the 2-methyl group, which influences its steric and electronic properties. This structural feature can affect the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-(2-methylphenyl)-N-[(2-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C16H19N/c1-13-7-3-5-9-15(13)11-17-12-16-10-6-4-8-14(16)2/h3-10,17H,11-12H2,1-2H3 |
InChI Key |
MVICRLYVKHTJPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CC=C2C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
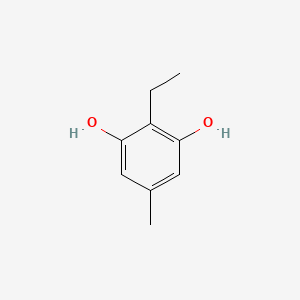
![4-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B8700582.png)
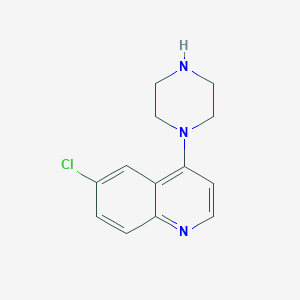
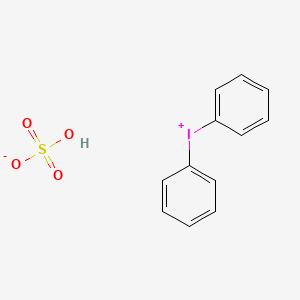
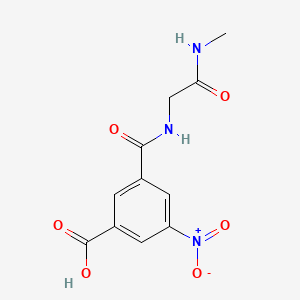
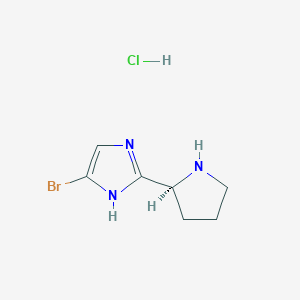
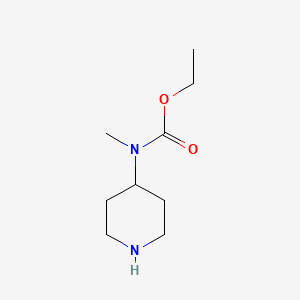
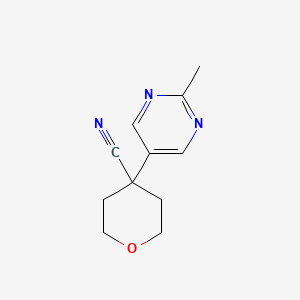
![Ethyl 2-{2-[(2-fluorophenyl)amino]acetamido}benzoate](/img/structure/B8700619.png)
